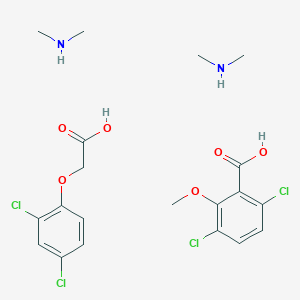
Weedmaster
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Weedmaster, also known as this compound, is a useful research compound. Its molecular formula is C20H26Cl4N2O6 and its molecular weight is 532.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Key Features and Benefits
- Broad-Spectrum Control : Effective against a wide range of weeds, including tough species such as horsenettle, thistles, and blackberry.
- Aquatic Registration : Safe for use near waterways due to the inclusion of an aquatically approved surfactant .
- Enhanced Compatibility : Improved tank mix compatibility allows for combined applications with other herbicides or fertilizers .
Applications in Different Settings
- Agricultural Use
- Forestry Management
- Aquatic Environments
Case Study 1: Efficacy in Crop Production
A study conducted during the 20th Australasian Weeds Conference evaluated the effectiveness of this compound DST at various application rates (4.0 L/ha) on ryegrass populations. Results indicated that while yield was unaffected, significant reductions in ryegrass seed production were observed at higher water rates . This demonstrates the herbicide's potential to manage problematic weed species effectively while maintaining crop integrity.
Case Study 2: Environmental Safety
Research has highlighted the importance of using glyphosate-based herbicides like this compound Duo in environmentally sensitive areas. Its formulation allows for high water rate application without adverse effects on nearby aquatic ecosystems, making it a preferred choice for land management near water bodies .
Comparative Data Table
| Feature | This compound Duo | This compound DST |
|---|---|---|
| Active Ingredient | Glyphosate (360 g/L) | Glyphosate (470 g/L) |
| Salt Composition | Isopropylamine & Mono-Ammonium | Potassium & Mono-Ammonium |
| Application Type | Broad-spectrum weed control | High-performance all-rounder |
| Aquatic Registration | Yes | Yes |
| Recommended Use | Horticulture & Industrial | Summer fallow & pre-harvest |
Eigenschaften
CAS-Nummer |
51602-02-9 |
|---|---|
Molekularformel |
C20H26Cl4N2O6 |
Molekulargewicht |
532.2 g/mol |
IUPAC-Name |
3,6-dichloro-2-methoxybenzoic acid;2-(2,4-dichlorophenoxy)acetic acid;N-methylmethanamine |
InChI |
InChI=1S/2C8H6Cl2O3.2C2H7N/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;9-5-1-2-7(6(10)3-5)13-4-8(11)12;2*1-3-2/h2-3H,1H3,(H,11,12);1-3H,4H2,(H,11,12);2*3H,1-2H3 |
InChI-Schlüssel |
OOKDYUQHMDBHMB-UHFFFAOYSA-N |
SMILES |
CNC.CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Kanonische SMILES |
CNC.CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Synonyme |
dialen dialene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















